Product packaging for 2-[Bis(3-methoxyphenyl)methyl]benzoic acid(Cat. No.:CAS No. 6315-41-9)

2-[Bis(3-methoxyphenyl)methyl]benzoic acid

Cat. No.: B13754811
CAS No.: 6315-41-9
M. Wt: 348.4 g/mol
InChI Key: FSLFYNWIPDXIFO-UHFFFAOYSA-N
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Description

2-[Bis(3-methoxyphenyl)methyl]benzoic acid is a useful research compound. Its molecular formula is C22H20O4 and its molecular weight is 348.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H20O4 B13754811 2-[Bis(3-methoxyphenyl)methyl]benzoic acid CAS No. 6315-41-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6315-41-9

Molecular Formula

C22H20O4

Molecular Weight

348.4 g/mol

IUPAC Name

2-[bis(3-methoxyphenyl)methyl]benzoic acid

InChI

InChI=1S/C22H20O4/c1-25-17-9-5-7-15(13-17)21(16-8-6-10-18(14-16)26-2)19-11-3-4-12-20(19)22(23)24/h3-14,21H,1-2H3,(H,23,24)

InChI Key

FSLFYNWIPDXIFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C2=CC(=CC=C2)OC)C3=CC=CC=C3C(=O)O

Origin of Product

United States

Contextualization in Advanced Organic Synthesis

The synthesis of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid is rooted in the broader field of diarylmethane synthesis. Diaryl- and triarylmethanes are significant structural motifs found in numerous pharmaceuticals, agrochemicals, and materials. nih.govnih.govresearchgate.net The preparation of such molecules often relies on established synthetic methodologies, with the Friedel-Crafts reaction being a cornerstone. wikipedia.orgbyjus.com

A plausible synthetic route to this compound could involve a Friedel-Crafts-type reaction. For instance, the reaction of a 2-formylbenzoic acid derivative with two equivalents of anisole (B1667542) in the presence of a Lewis acid catalyst could potentially yield the desired product. The methoxy (B1213986) groups on the phenyl rings of anisole are ortho, para-directing, which would favor the formation of the desired substitution pattern. stackexchange.comyoutube.com

Alternatively, modern cross-coupling strategies could be employed. For example, a metal-free reductive cross-coupling of a suitable diarylborinic acid with a tosylhydrazone derived from a substituted benzaldehyde (B42025) could offer an efficient pathway to the diarylmethane core. acs.org Another approach could involve the reduction of a diarylketone precursor, which itself could be synthesized via a Ti-based Friedel-Crafts acylation. acs.org

The reactivity of the diarylmethane scaffold is also of interest. The benzylic C-H bond in diarylmethanes can be functionalized through various methods, including base-mediated and metal-catalyzed reactions, allowing for the introduction of further chemical complexity. nih.gov

Role in Supramolecular Chemistry and Materials Science Precursors

The structure of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid, with its carboxylic acid group and bulky, non-planar diarylmethyl substituent, makes it an intriguing candidate for applications in supramolecular chemistry. Carboxylic acids are well-known for their ability to form robust hydrogen-bonded dimers and other self-assembled structures. rsc.orgnih.govnih.gov

The presence of the large bis(3-methoxyphenyl)methyl group would likely play a significant role in directing the self-assembly of this molecule. In the solid state, benzoic acid derivatives can form cocrystals with other molecules, often through hydrogen bonding interactions. acs.orgiucr.orgacs.orgnih.gov The bulky substituent in this compound could influence the packing of these cocrystals, potentially leading to the formation of chiral structures from achiral components. acs.orgacs.org

Furthermore, carboxylic acids can form self-assembled monolayers (SAMs) on various surfaces. researchgate.netacs.org The bulky nature of the diarylmethyl group in the target molecule could lead to the formation of well-ordered, sterically hindered monolayers with potential applications in surface modification and nanotechnology. The interplay between the hydrogen bonding of the carboxylic acid headgroup and the steric demands of the bulky tail would be a key factor in determining the structure and properties of such SAMs.

The diarylmethane unit itself is a component of various materials, and its incorporation into a benzoic acid structure provides a handle for further functionalization and polymerization, opening avenues for the creation of novel diarylmethane-based materials. nih.gov

Significance in Ligand Design for Coordination Chemistry

Benzoic acid and its derivatives are widely used as ligands in coordination chemistry, binding to metal ions through their carboxylate groups in various modes, including monodentate, bidentate, and bridging fashions. uab.catmdpi.comwikipedia.orgresearchgate.netresearchgate.net The introduction of a bulky bis(3-methoxyphenyl)methyl substituent at the 2-position of benzoic acid would create a sterically demanding ligand.

This steric hindrance could be exploited to control the coordination environment around a metal center. For instance, it could favor the formation of complexes with lower coordination numbers or specific geometries. libretexts.org The bulky nature of the ligand could also be used to create protective pockets around a metal ion, potentially influencing its reactivity and catalytic activity.

The design of ligands with specific steric and electronic properties is crucial for the development of new catalysts and functional metal-organic materials. acs.orgnih.govchesci.com The unique combination of a robust coordinating group (carboxylate) and a bulky, electronically tunable substituent makes 2-[Bis(3-methoxyphenyl)methyl]benzoic acid a promising candidate for exploration in this area.

Historical Development and Initial Academic Interest

Precursor Synthesis and Characterization Approaches

The primary precursors for the synthesis of this compound are derivatives of benzoic acid and anisole (B1667542). The selection of appropriate starting materials is crucial for an efficient synthetic route. Key precursors include 2-formylbenzoic acid (or its methyl ester) and 3-methoxytoluene.

Table 1: Key Precursors and their Physicochemical Properties

PrecursorMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)
2-Formylbenzoic acidC₈H₆O₃150.13250 (decomposes)97-99
Methyl 2-formylbenzoateC₉H₈O₃164.1624351-53
AnisoleC₇H₈O108.14154-37
3-BromoanisoleC₇H₇BrO187.03210-2112-4

Characterization of these precursors is typically achieved through standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to confirm the chemical structure and purity. Infrared (IR) spectroscopy helps in identifying characteristic functional groups such as carbonyls (C=O) and ethers (C-O-C). Mass spectrometry (MS) provides information on the molecular weight and fragmentation pattern of the compounds.

Reaction Pathways and Mechanistic Considerations in Carbon-Carbon Bond Formation

The central challenge in synthesizing this compound lies in the efficient formation of the tertiary carbon atom linking the two methoxyphenyl groups to the benzoic acid ring.

A plausible and widely used method for forming diarylmethanes is the Friedel-Crafts alkylation. nih.govthaiscience.info In this context, a suitable electrophile derived from the benzoic acid precursor reacts with two equivalents of anisole. A common approach involves the acid-catalyzed reaction of an aldehyde with an electron-rich aromatic compound.

The reaction mechanism involves the protonation of the carbonyl oxygen of 2-formylbenzoic acid (or its ester) by a Lewis or Brønsted acid catalyst, which increases the electrophilicity of the carbonyl carbon. This is followed by an electrophilic aromatic substitution reaction with anisole. The resulting benzylic alcohol can then be protonated and lose water to form a resonance-stabilized carbocation. A second Friedel-Crafts alkylation with another molecule of anisole then yields the desired bis(3-methoxyphenyl)methyl structure.

Table 2: Common Catalysts for Friedel-Crafts Type Reactions

CatalystTypeTypical Reaction Conditions
Sulfuric Acid (H₂SO₄)Brønsted AcidConcentrated, 0°C to room temperature
p-Toluenesulfonic acid (PTSA)Brønsted AcidModerate to high temperatures, often with water removal
Lewis Acids (e.g., AlCl₃, FeCl₃, ZnCl₂)Lewis AcidAnhydrous conditions, various solvents

The carboxylic acid group can either be present on the starting material (e.g., 2-formylbenzoic acid) or introduced at a later stage. If a precursor like 2-bromobenzyl bromide is used, the diarylmethane can be formed first, followed by functionalization to introduce the carboxylic acid. This can be achieved through methods such as Grignard reagent formation followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions. However, carrying the carboxylic acid group through the synthesis from the start is often more convergent.

Multi-step Synthesis Strategies and Efficiency Analysis

A typical multi-step synthesis for this compound starting from 2-formylbenzoic acid and anisole can be outlined as follows:

Step 1: Acid-catalyzed condensation. 2-Formylbenzoic acid is reacted with an excess of anisole in the presence of a strong acid catalyst like sulfuric acid or a Lewis acid. The reaction is typically stirred at a controlled temperature to prevent side reactions.

Step 2: Work-up and purification. After the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as column chromatography or recrystallization.

Table 3: Hypothetical Multi-step Synthesis Efficiency

StepReactionTheoretical Yield (%)
1Friedel-Crafts Alkylation70-85
2Purification80-95
Overall 56-81

Atom Economy and Green Chemistry Principles in Synthesis

To improve the greenness of the synthesis, several principles can be applied:

Catalysis: Using catalytic amounts of a recyclable acid catalyst is preferable to stoichiometric amounts.

Solvent Selection: Choosing greener solvents with lower environmental impact or performing the reaction under solvent-free conditions where possible.

Energy Efficiency: Conducting reactions at lower temperatures to reduce energy consumption.

Scale-up Considerations for Academic Research Applications

Scaling up the synthesis from milligram to gram quantities for academic research requires careful consideration of several factors. Heat transfer becomes more critical in larger reaction vessels, and efficient stirring is necessary to ensure homogeneity. The work-up procedure may also need to be adapted for larger volumes. Purification by column chromatography can become cumbersome on a larger scale, making recrystallization a more attractive option if a suitable solvent system can be found. Safety considerations, such as the handling of corrosive acids and flammable organic solvents, are also paramount during scale-up.

Ligand Design Principles and Coordination Motifs

From a design perspective, this compound presents as a potentially sterically demanding monodentate or bidentate ligand. Its key structural features include a carboxylic acid group and two methoxy-substituted phenyl rings attached to a methylene (B1212753) bridge.

Carboxylic Acid Group: The primary coordination site is the carboxylate group (-COO⁻), which can form upon deprotonation of the carboxylic acid. This group is a classic hard donor, favoring coordination with hard or borderline metal ions.

Steric Hindrance: The bulky bis(3-methoxyphenyl)methyl substituent adjacent to the benzoic acid's carboxyl group is a dominant feature. This steric bulk can significantly influence the coordination environment around a metal center. It may limit the number of ligands that can coordinate to a single metal ion, potentially favoring the formation of complexes with lower coordination numbers or preventing the formation of certain polymeric structures. This steric hindrance can also force the carboxyl group to twist out of the plane of the benzene (B151609) ring, which could affect the electronic properties and coordination geometry. stackexchange.com

Methoxy (B1213986) Groups: The methoxy groups (-OCH₃) on the phenyl rings are potential secondary, weak coordination sites. The oxygen atoms possess lone pairs that could, in principle, interact with a metal center, especially if the geometry is favorable. However, their involvement in coordination is often secondary to the much stronger carboxylate group and may only occur with specific metals under favorable conformational arrangements.

The combination of a strong coordinating group (carboxylate) and significant steric bulk suggests that this compound is designed to occupy a large portion of a metal's coordination sphere, potentially enforcing specific geometries or stabilizing monomeric species.

Chelation Behavior and Denticity Analysis

The denticity of a ligand refers to the number of donor atoms it uses to bind to a central metal ion. For this compound, the possibilities are primarily monodentate or bidentate.

Monodentate Coordination: The ligand would most commonly act as a monodentate ligand through one of the oxygen atoms of the deprotonated carboxylate group.

Bidentate Coordination: The carboxylate group can also coordinate in a bidentate fashion, either by chelating to a single metal center (forming a four-membered ring) or by bridging two different metal centers. wikipedia.orgnih.govresearchgate.net Common carboxylate coordination modes are illustrated in the table below.

Given the steric hindrance from the adjacent bis(3-methoxyphenyl)methyl group, a chelating bidentate mode to a single metal might be strained. A bridging bidentate mode, linking two metal centers, is a common motif for carboxylates and could be a more likely scenario, potentially leading to the formation of dimeric or polymeric structures. wikipedia.org The potential for one of the methoxy oxygens to participate in chelation with the carboxylate group exists, which would result in a larger, more stable chelate ring. However, this would require a specific folding of the ligand that may be sterically unfavorable. Without experimental structural data, the precise denticity remains speculative.

Interactive Table: Common Coordination Modes of Carboxylate Ligands

Coordination Mode Description Representation
Monodentate One oxygen atom of the carboxylate binds to the metal center. M-O-C-R
Bidentate Chelating Both oxygen atoms of the carboxylate bind to the same metal center. M<-(O)2-C-R
Bidentate Bridging (Syn-Syn) Both oxygen atoms bridge two metal centers on the same side. M-O-C(R)-O-M
Bidentate Bridging (Syn-Anti) The carboxylate bridges two metal centers with oxygen atoms on opposite sides. M-O-C(R)-O-M (trans)

Interaction with Various Metal Centers

The interaction of this ligand would be governed by the nature of the metal ion (e.g., its size, charge, and hard/soft acid character) and the steric profile of the ligand.

Lead(II) is a heavy p-block metal ion known for its flexible coordination environment and variable coordination numbers, often influenced by the presence of a stereochemically active lone pair of electrons. researchgate.netresearchgate.net As a borderline acid, Pb(II) has a high affinity for oxygen donor ligands like carboxylates. mdpi.com

A hypothetical coordination of this compound with Pb(II) would likely involve the carboxylate group. rsc.org The large ionic radius of Pb(II) can accommodate bulky ligands. The steric hindrance of the ligand might lead to a relatively low coordination number for the Pb(II) center or result in a "hemidirected" coordination sphere, where the ligands are arranged on one side of the metal ion, with the lone pair occupying the other. researchgate.netresearchgate.net The potential for forming polymeric structures would depend on the reaction conditions and the ability of the carboxylate to adopt a bridging coordination mode. rsc.org

Transition metals exhibit a wide range of coordination preferences. The carboxylate group is a versatile ligand for transition metals, capable of forming mononuclear, dinuclear, or polymeric complexes. wikipedia.orgresearchgate.net

Early Transition Metals: Harder, early transition metals in higher oxidation states (e.g., Ti(IV), Zr(IV), V(V)) would have a strong affinity for the hard oxygen donors of the carboxylate.

Late Transition Metals: Later transition metals (e.g., Cu(II), Zn(II), Co(II), Ni(II)) readily form complexes with carboxylates. The steric bulk of this compound would be a critical factor, potentially preventing the formation of common structures like paddle-wheel dimers (seen with less hindered carboxylates) and favoring complexes with fewer ligands per metal center. acs.org

Lanthanide (Ln³⁺) and actinide (An³⁺/An⁴⁺) ions are hard Lewis acids with a strong preference for oxygen-donor ligands. mdpi.comnih.gov They are characterized by large ionic radii and high coordination numbers (typically 8-12).

The large size of these f-block elements makes them well-suited to accommodate sterically demanding ligands. ncl.ac.uk It is expected that this compound would coordinate to lanthanide and actinide ions through its carboxylate group. The steric bulk would likely play a role in determining the number of ligands that can fit around the large metal ion and could influence the resulting complex's geometry and solubility. The methoxy groups would be unlikely to displace water or other strongly coordinating solvent molecules from the inner coordination sphere of these highly oxophilic metals.

pH-Dependent Coordination Equilibria

The coordination behavior of this compound would be highly dependent on pH. The carboxylic acid group must be deprotonated to become an effective carboxylate ligand. This deprotonation is an acid-base equilibrium, characterized by the pKa of the benzoic acid.

Low pH: At pH values significantly below the pKa of the carboxylic acid, the ligand will be in its protonated, neutral form (-COOH). In this state, its coordinating ability is greatly diminished, and complex formation is unlikely to occur.

pH near pKa: As the pH of the solution approaches the pKa, a significant portion of the ligand will be deprotonated to the carboxylate form (-COO⁻), enabling coordination to metal ions. The equilibrium between the protonated and deprotonated forms will influence the concentration of the active ligand available for complexation.

High pH: At pH values well above the pKa, the ligand will exist almost entirely in its anionic carboxylate form, maximizing its potential for coordination. However, at higher pH, metal ions themselves can undergo hydrolysis to form metal-hydroxo or metal-oxo species, which would compete with the coordination of the carboxylate ligand. nih.govresearchgate.net

Therefore, the formation and stability of any metal complex with this ligand would be confined to a specific pH range, which is a common feature in the coordination chemistry of carboxylate-containing ligands. nih.govresearchgate.net The optimal pH for complex formation would be a compromise between ensuring ligand deprotonation and preventing metal hydrolysis.

Influence of Steric and Electronic Factors on Coordination Geometry

The spatial arrangement of atoms in a coordination complex, or its coordination geometry, is a critical determinant of its physical and chemical properties. In complexes of this compound, both steric hindrance and electronic effects inherent to the ligand's structure are pivotal in shaping this geometry.

Steric Factors:

The most prominent steric feature of the this compound ligand is the voluminous bis(3-methoxyphenyl)methyl group attached to the benzoic acid backbone. This bulky substituent imposes significant steric constraints on the coordination of the carboxylate group to a metal center.

Steric Hindrance: The sheer size of the bis(3-methoxyphenyl)methyl group can hinder the approach of other ligands to the metal center, often resulting in complexes with lower coordination numbers than might be expected with less bulky ligands. This steric crowding can also lead to distortions from ideal coordination geometries (e.g., tetrahedral, square planar, or octahedral) as the ligands arrange themselves to minimize steric repulsion. For instance, in related complexes with bulky substituents, significant deviations in bond angles from the ideal values are commonly observed.

Electronic Factors:

The electronic properties of the this compound ligand are primarily governed by the methoxy (-OCH₃) groups on the phenyl rings.

Inductive and Resonance Effects: The methoxy group is known to exert both an inductive and a resonance effect. While it is electron-withdrawing inductively due to the high electronegativity of the oxygen atom, it is a strong electron-donating group through resonance, where the lone pairs on the oxygen can delocalize into the aromatic ring. In the meta-position, the resonance effect is less pronounced compared to the ortho and para positions. This electronic influence can modulate the electron density on the carboxylate donor atoms, thereby affecting the strength of the metal-ligand bond.

Modulation of Lewis Basicity: The electron-donating nature of the methoxy groups can increase the Lewis basicity of the carboxylate oxygen atoms, potentially leading to stronger coordination to the metal center. However, this effect must be considered in conjunction with the steric demands of the ligand.

Interplay of Steric and Electronic Effects:

The final coordination geometry of a metal complex with this compound is a result of the delicate balance between these steric and electronic factors. For example, while the electronic effects of the methoxy groups might favor a particular coordination mode, the steric bulk of the bis(3-methoxyphenyl)methyl group may prevent this arrangement, forcing the complex into a less electronically favorable but sterically more accessible geometry.

Research on analogous systems with bulky benzoic acid derivatives has shown that the interplay between these factors can lead to a rich variety of coordination modes and complex structures. The specific metal ion involved, with its own preferred coordination number and geometry, adds another layer of complexity to the system.

While specific crystallographic data for complexes of this compound are not available in the public domain to generate detailed data tables of bond lengths and angles, the principles outlined above, derived from the study of similar sterically hindered and electronically modified ligands, provide a solid framework for understanding and predicting the coordination behavior of this intriguing ligand. Further experimental studies, including single-crystal X-ray diffraction, would be invaluable in providing precise structural details and quantifying the influence of these steric and electronic factors.

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Topological Classification of Resulting Frameworks

There is no available information on the synthesis of MOFs or coordination polymers using this compound as a ligand. Therefore, the topological classification of any resulting frameworks cannot be determined.

Design Principles for Reticular Chemistry

Specific design principles for employing this compound in reticular chemistry have not been documented. General principles would involve considering the ligand's geometry, flexibility, and the coordination preferences of the metal centers, but no concrete examples exist for this compound.

Role of Carboxylate and Ether Oxygen Atoms in Framework Assembly

Without experimental data, the precise role of the carboxylate and ether oxygen atoms of this compound in coordinating to metal centers and directing the assembly of frameworks remains speculative.

Self-Assembly Processes and Directed Crystallization

There are no published studies on the self-assembly processes or directed crystallization of this compound.

Non-Covalent Interactions in Solid-State Architectures

Hydrogen Bonding Networks

Specific details regarding the hydrogen bonding networks formed by this compound in the solid state are not available due to the lack of crystallographic studies.

π-π Stacking Interactions

In the crystalline state of aromatic molecules like this compound, π-π stacking interactions are a significant directional force. These interactions arise from the electrostatic and dispersion forces between the electron clouds of the aromatic rings. The two 3-methoxyphenyl (B12655295) rings and the benzoic acid phenyl ring provide ample opportunity for such interactions. The geometry of these interactions is crucial; they can manifest as face-to-face, parallel-displaced, or T-shaped (edge-to-face) arrangements.

Table 1: Anticipated Parameters for π-π Stacking Interactions in Diarylmethyl Benzoic Acid Derivatives

Interaction Type Typical Centroid-to-Centroid Distance (Å) Typical Dihedral Angle (°)
Parallel-Displaced 3.3 - 3.8 < 10

Note: This table represents typical values for aromatic systems and serves as a predictive framework in the absence of specific experimental data for this compound.

Van der Waals Forces in Crystal Packing

Van der Waals forces, although weaker and less directional than π-π stacking or hydrogen bonding, are ubiquitous and collectively play a critical role in the dense packing of molecules within a crystal. For this compound, these forces encompass dipole-dipole interactions, dipole-induced dipole interactions, and London dispersion forces. The methoxy groups and the carboxylic acid moiety introduce polar regions into the molecule, leading to dipole-dipole interactions that help orient the molecules in the crystal lattice.

Solvent Effects on Framework Formation and Stability

The choice of solvent is a critical parameter in the crystallization of organic molecules and the formation of supramolecular frameworks, and this compound would be no exception. Solvents can influence crystal polymorphism, morphology, and the inclusion of solvent molecules into the crystal lattice. The polarity, hydrogen-bonding capability, and size of the solvent molecules are key factors.

For instance, crystallization from a polar, protic solvent like ethanol (B145695) could lead to competition with the carboxylic acid groups for hydrogen bond formation, potentially disrupting the formation of the typical carboxylic acid dimers often seen in the solid state of benzoic acids. Conversely, a non-polar, aprotic solvent such as toluene (B28343) might favor the formation of these dimers and lead to a different crystal packing arrangement. The solubility of the compound in different solvents will also dictate the supersaturation levels achievable, which in turn affects nucleation and crystal growth rates, and can be a determining factor in which polymorphic form is obtained.

Table 2: Predicted Influence of Solvent Properties on the Crystallization of Functionalized Benzoic Acids

Solvent Type Polarity Hydrogen Bonding Predicted Outcome
Protic (e.g., Ethanol) High Donor & Acceptor May disrupt self-association, potentially leading to solvates.
Aprotic Polar (e.g., Acetone) High Acceptor May interact with carboxylic acid protons, influencing packing.

Post-Synthetic Modification Strategies of Formed Materials

Post-synthetic modification (PSM) is a powerful tool for functionalizing materials, such as metal-organic frameworks (MOFs), after their initial synthesis. If this compound were used as a linker in the formation of a MOF, the resulting material would possess pores decorated with the bis(3-methoxyphenyl)methyl groups. These pendant groups could be targets for PSM.

While the methoxy groups are generally unreactive, they can potentially be demethylated to hydroxyl groups under specific conditions. This would transform the chemical nature of the pores from moderately hydrophobic to more hydrophilic and introduce sites for further functionalization or metal coordination. Furthermore, if a derivative of the parent compound containing a more reactive functional group (e.g., an amino or halo group) on the phenyl rings were used, a wide array of covalent modifications could be performed. These modifications could be used to tune the material's properties for applications in areas such as catalysis, sensing, or gas separation. The success of PSM depends on the stability of the parent framework to the required reaction conditions.

Crystallographic and Advanced Structural Elucidation Techniques

Single-Crystal X-ray Diffraction Analysis of the Compound and its Coordination Complexes

Standard procedures for single-crystal X-ray diffraction analysis involve mounting a suitable crystal on a diffractometer and irradiating it with monochromatic X-rays. The resulting diffraction pattern is collected and processed to yield a set of crystallographic data. This data is then refined using specialized software to solve the crystal structure. Information regarding the specific instrumentation, software, and refinement parameters for 2-[Bis(3-methoxyphenyl)methyl]benzoic acid is not available in the current body of scientific literature.

A complete crystallographic study would provide a detailed table of intramolecular distances and angles. This would include the precise lengths of all covalent bonds (e.g., C-C, C-O, C=O, O-H), the angles between these bonds, and the dihedral (torsion) angles that define the molecule's three-dimensional shape. Such data is fundamental to understanding the steric and electronic effects within the molecule.

In some instances, crystalline materials can exhibit disorder, where atoms or groups of atoms occupy multiple positions, or twinning, where multiple crystal lattices are intergrown. The analysis and modeling of these phenomena are critical for achieving an accurate structural solution. There is no information available regarding the presence or analysis of crystallographic disorder or twinning for this compound.

Powder X-ray Diffraction for Phase Identification and Material Characterization

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases, assess material purity, and study crystalline properties of bulk samples. The resulting diffraction pattern serves as a unique "fingerprint" for a given crystalline solid. A search of diffraction databases and scientific literature did not yield any powder diffraction patterns for this compound.

Advanced Spectroscopic Methods for Structural Insights (e.g., Solid-State NMR, Raman Spectroscopy)

Spectroscopic techniques such as solid-state Nuclear Magnetic Resonance (NMR) and Raman spectroscopy provide valuable information about the local chemical environment of atoms and the vibrational modes of molecules in the solid state. This data complements diffraction methods by offering insights into the short-range order and molecular structure. No published solid-state NMR or Raman spectra for this compound could be located.

Electron Microscopy Techniques for Morphological and Nanostructural Analysis

Electron microscopy, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), is used to visualize the morphology (shape and size) and nanostructure of materials. These techniques would reveal the external crystal habit and any nanoscale features of this compound. However, no such microscopic studies have been reported for this compound.

Theoretical and Computational Chemistry Studies of 2 Bis 3 Methoxyphenyl Methyl Benzoic Acid and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

No published studies employing Density Functional Theory (DFT) to analyze the electronic structure and reactivity of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid were found. Consequently, data for the following subsections is unavailable.

Molecular Orbital Analysis and Frontier Orbitals

There is no available research detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other frontier orbitals for this compound.

Electrostatic Potential Mapping

Information regarding the electrostatic potential map of this compound, which would provide insights into its charge distribution and reactive sites, is not present in the reviewed literature.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

No molecular dynamics simulation studies have been published for this compound. Such studies would be valuable for understanding its flexibility, conformational preferences, and behavior in different environments.

Computational Modeling of Metal-Ligand Binding Energies and Geometries

There is no available data from computational models on the binding energies or preferred coordination geometries of this compound with various metal ions.

Prediction of Supramolecular Assembly Pathways

No computational predictions or theoretical studies on the potential supramolecular assembly pathways, such as crystal structure prediction or self-assembly in solution, for this compound have been reported.

Ab initio Studies for High-Accuracy Electronic Structure Determination

High-accuracy electronic structure determinations using ab initio methods have not been published for this compound.

Advanced Functional Applications of Materials Derived from 2 Bis 3 Methoxyphenyl Methyl Benzoic Acid

Luminescent Materials and Photophysical Properties

No published studies were found that describe the synthesis or characterization of luminescent materials derived from 2-[Bis(3-methoxyphenyl)methyl]benzoic acid. Consequently, information on their photophysical properties is unavailable.

Energy Transfer Mechanisms within Frameworks

There is no information on energy transfer mechanisms in frameworks based on this specific benzoic acid derivative.

Sensing Applications based on Luminescence Quenching/Enhancement

No research detailing the use of materials from this compound for luminescence-based sensing applications could be located.

Gas Adsorption and Separation Technologies

No data exists in the scientific literature regarding the application of materials derived from this compound in gas adsorption and separation.

Adsorption Isotherms and Breakthrough Curves

As no gas adsorption studies have been published for materials incorporating this compound, data on adsorption isotherms and breakthrough curves are not available.

Selectivity for Specific Gas Molecules

There is no information regarding the selectivity of materials derived from this compound for any specific gas molecules.

Heterogeneous Catalysis Using Metal-Organic Frameworks

No studies have been published on the use of metal-organic frameworks or any other materials derived from this compound for heterogeneous catalysis.

Compound Names

Since no specific materials or related compounds were discussed in the article due to a lack of available information, a table of compound names cannot be generated.

Lack of Specific Research Data Hinders Report on this compound

A comprehensive review of scientific literature and available data reveals a significant gap in research pertaining to the advanced functional applications of materials derived from the chemical compound this compound. Despite a thorough search for information on its use in active site engineering, reaction mechanism studies, electrochemical applications, and environmental remediation, no specific studies or detailed findings concerning this particular compound could be identified.

The initial investigation sought to detail the application of materials derived from this compound in several key areas of materials science and chemistry. The intended scope was to cover:

Active Site Engineering within Framework Pores: This would have explored how the unique structural aspects of the parent molecule could be used to design and modify the active sites within porous materials like metal-organic frameworks (MOFs) for specific catalytic or separation applications.

Reaction Mechanism Studies on Supported Catalysts: This section was planned to delve into the mechanistic pathways of catalytic reactions where materials derived from the target compound act as supported catalysts, aiming to provide insights into their catalytic behavior.

Electrochemical Applications: The potential use of these materials in energy storage and conversion devices, such as supercapacitors and batteries, was another area of focus.

Environmental Remediation: This would have examined the efficacy of materials derived from this compound in adsorbing dyes and degrading environmental pollutants.

Consequently, it is not possible to generate the requested article with the required scientifically accurate content, detailed research findings, and data tables at this time. Further primary research would be necessary to explore the potential of this compound in these advanced applications.

Chemical Transformations and Derivatization Studies of 2 Bis 3 Methoxyphenyl Methyl Benzoic Acid

The unique structural architecture of 2-[bis(3-methoxyphenyl)methyl]benzoic acid, characterized by a sterically demanding diarylmethyl substituent ortho to a carboxylic acid on a benzene (B151609) ring, alongside two reactive methoxy (B1213986) groups, presents a versatile platform for a variety of chemical transformations. These modifications are pivotal for tuning its physicochemical properties and for its application in diverse fields such as coordination chemistry and materials science. This article explores the key derivatization strategies for this compound, focusing on reactions involving its carboxylic acid and methoxy functionalities.

Future Research Directions and Emerging Opportunities

Exploration of Novel Metal-Ligand Combinations

The carboxylic acid moiety of 2-[Bis(3-methoxyphenyl)methyl]benzoic acid makes it a prime candidate for use as a ligand in coordination chemistry. Its bulky nature is expected to influence the coordination geometry and nuclearity of the resulting metal complexes, potentially leading to novel structural motifs.

Future research could focus on the synthesis and characterization of complexes with a wide range of metal ions. The bulky bis(3-methoxyphenyl)methyl group can create a specific steric environment around the metal center, which could stabilize unusual coordination numbers or geometries. Transition metal complexes, in particular, are of interest due to their diverse applications in catalysis and materials science. chesci.commdpi.com The methoxy (B1213986) groups on the phenyl rings also offer potential secondary coordination sites, which could lead to the formation of polynuclear or polymeric structures.

The exploration of metal-ligand combinations could yield complexes with interesting magnetic, optical, or electronic properties. For instance, lanthanide metal complexes with this ligand could be investigated for their potential as luminescent materials. The steric hindrance provided by the ligand could prevent quenching of the lanthanide's luminescence, leading to enhanced emission properties.

Table 1: Potential Metal-Ligand Combinations and Research Focus

Metal Ion ClassPotential Research FocusPotential Properties/Applications
Transition Metals (e.g., Cu, Co, Ni, Mn)Synthesis of mononuclear and polynuclear complexes; investigation of coordination geometries and magnetic properties. chesci.comCatalysis, single-molecule magnets, porous materials.
Lanthanide Metals (e.g., Eu, Tb)Development of luminescent complexes; study of energy transfer processes from the ligand to the metal center.Luminescent probes, display technologies, security inks.
Main Group Metals (e.g., Zn, Cd)Formation of coordination polymers and metal-organic frameworks (MOFs); investigation of photophysical properties. uab.catGas storage, separation, photocatalysis.
Noble Metals (e.g., Ru, Rh, Ir)Synthesis of organometallic complexes; exploration of catalytic activity in organic transformations.Homogeneous catalysis, photoredox catalysis.

Development of Advanced Synthetic Strategies for Enhanced Yield and Purity

While the synthesis of substituted benzoic acids is well-established, the preparation of sterically hindered derivatives like this compound can present challenges in terms of yield and purity. nist.gov Future research should focus on developing more efficient and scalable synthetic routes.

One promising avenue is the use of modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct the carbon-carbon bonds of the bulky substituent. These methods often offer high yields and functional group tolerance. researchgate.net Additionally, optimizing reaction conditions, such as solvent, temperature, and catalyst loading, can significantly improve the efficiency of the synthesis. rochester.edureddit.com

Purification of the final product can also be challenging due to its potentially high molecular weight and non-polar nature. Advanced purification techniques, such as preparative high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC), could be explored to achieve high purity. The development of crystallization methods to obtain high-quality single crystals would also be beneficial for unambiguous structural characterization. nist.gov

Key areas for synthetic improvement include:

Novel Catalytic Systems: Investigating new catalysts for the key bond-forming reactions to improve efficiency and reduce reaction times.

Flow Chemistry: Implementing continuous flow processes for a more controlled, scalable, and potentially higher-yielding synthesis.

Green Chemistry Approaches: Utilizing more environmentally benign solvents and reagents to make the synthesis more sustainable.

Purification Optimization: Developing robust and efficient purification protocols to ensure high purity of the final compound. azom.com

Integration into Hybrid Materials and Composites

The incorporation of this compound into hybrid and composite materials presents a significant opportunity to create new materials with enhanced properties. nih.govrsc.org Hybrid materials combine organic and inorganic components at the molecular or nanometer scale, often resulting in synergistic properties that are not present in the individual components. mdpi.comnih.gov

This benzoic acid derivative can be integrated into hybrid materials in several ways:

As a Building Block for Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to connect metal nodes, forming porous, crystalline materials. nih.gov The bulky substituent would influence the pore size and shape of the resulting MOF, potentially leading to materials with selective gas adsorption or separation properties.

Surface Modification of Nanoparticles: The molecule can be used to functionalize the surface of inorganic nanoparticles (e.g., silica, titania, gold). This can improve their dispersibility in organic matrices and introduce new functionalities.

In Polymer Composites: It can be used as a filler or additive in polymer matrices to enhance their mechanical, thermal, or optical properties. The bulky aromatic structure could improve the thermal stability and refractive index of the polymer.

The development of these hybrid materials could lead to applications in areas such as gas storage, catalysis, sensing, and advanced optics. nih.gov

Rational Design of Materials with Tailored Functional Properties

The ability to modify the structure of this compound provides a platform for the rational design of materials with specific, tailored functional properties. nih.gov By introducing different functional groups onto the phenyl rings or by modifying the benzoic acid moiety, the electronic, optical, and chemical properties of the molecule can be fine-tuned.

For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings could modulate the energy levels of the molecule, which would be relevant for applications in organic electronics or photocatalysis. nih.gov Similarly, the incorporation of chiral centers could lead to the development of chiral materials for enantioselective separations or catalysis.

Computational modeling and simulation can play a crucial role in the rational design process. Density functional theory (DFT) calculations can be used to predict the electronic structure, spectroscopic properties, and reactivity of new derivatives, guiding the synthetic efforts towards the most promising candidates. This synergy between computational and experimental chemistry will be key to unlocking the full potential of this molecular scaffold. nih.gov

Table 2: Strategies for Tailoring Functional Properties

Modification StrategyTarget PropertyPotential Application
Introducing electron-donating/withdrawing groupsModulated electronic propertiesOrganic semiconductors, dye-sensitized solar cells
Incorporating chiral moietiesChiral recognitionEnantioselective catalysis, chiral separation
Extending the π-conjugated systemRed-shifted absorption/emissionOrganic light-emitting diodes (OLEDs), fluorescent sensors
Attaching polymerizable groupsCovalent integration into polymersHigh-performance polymers, functional coatings

Application in Niche Advanced Chemical Technologies

Beyond the more established areas, the unique properties of this compound and its derivatives could find applications in several niche advanced chemical technologies.

Molecular Encapsulation and Host-Guest Chemistry: The bulky, cup-shaped structure that could be formed by this molecule might allow it to act as a host for smaller guest molecules. This could be explored for applications in drug delivery, sensing, or the stabilization of reactive species.

Photocatalysis: Metal complexes or MOFs derived from this ligand could exhibit photocatalytic activity for the degradation of organic pollutants or for artificial photosynthesis. researchgate.netcjcatal.com The aromatic rings can act as light-harvesting antennae, transferring energy to the metal center to initiate catalytic reactions. nih.gov

Chemical Sensors: Functionalized derivatives could be designed to selectively bind to specific analytes, leading to a detectable change in their optical or electronic properties. This could form the basis for new chemical sensors for environmental monitoring or medical diagnostics.

Advanced Coatings and Resins: The incorporation of this compound into alkyd resins or other coating formulations could improve their performance characteristics, such as drying time, hardness, and gloss. snowhitechem.com

The exploration of these niche applications will require interdisciplinary collaborations between synthetic chemists, materials scientists, and engineers to fully realize the potential of this versatile chemical compound.

Q & A

Q. What are the standard synthetic routes for 2-[Bis(3-methoxyphenyl)methyl]benzoic acid, and what critical parameters influence yield?

The compound is typically synthesized via a two-step process:

Condensation : Reacting 3-methoxybenzaldehyde derivatives with a substituted aniline (e.g., 4-aminophenyl derivatives) in acidic media to form a bis-aryl methyl intermediate.

Oxidation : Converting the intermediate to the final benzoic acid derivative using oxidizing agents like KMnO₄ or CrO₃.
Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
  • Temperature : Controlled heating (80–100°C) minimizes side reactions.
  • Stoichiometry : A 1:2 molar ratio of aldehyde to aniline ensures complete bis-arylation .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • ¹H/¹³C NMR : Confirm the presence of methoxy groups (δ ~3.8 ppm for OCH₃) and aromatic protons (δ 6.5–7.5 ppm). The bis-aryl methyl group appears as a singlet (~5.2 ppm) .
  • FT-IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy (C-O stretch ~1250 cm⁻¹) groups.
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ expected for C₂₃H₂₂O₅) .

Q. What safety protocols should be followed when handling this compound?

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : Flush skin/eyes with water for 15 minutes upon contact; seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the reaction to mitigate low yields during bis-aryl methyl intermediate formation?

Common challenges and solutions:

  • By-product formation : Use excess aldehyde (1.2–1.5 eq.) to drive the reaction forward.
  • Incomplete bis-arylation : Introduce Lewis acids (e.g., ZnCl₂) to stabilize the intermediate .
  • Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) to isolate the pure intermediate .

Q. What strategies are recommended for resolving discrepancies in NMR data during structural validation?

  • Deuterated Solvents : Use DMSO-d₆ to resolve proton exchange broadening in carboxylic acid protons.
  • 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm connectivity of the bis-aryl methyl group .
  • Reference Standards : Cross-check with NIST Chemistry WebBook data for analogous benzoic acid derivatives .

Q. How can biological activity studies be designed for this compound, given structural similarities to known bioactive analogs?

  • In vitro assays : Test antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or fluorometric assays .
  • Docking studies : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins like TLR4 or NF-κB .

Q. What environmental impact assessments are needed for lab-scale synthesis?

  • Persistence testing : Use OECD 301 biodegradation protocols to evaluate half-life in aqueous media.
  • Toxicity profiling : Conduct Daphnia magna acute toxicity assays (OECD 202) .
  • Waste management : Neutralize acidic by-products with NaHCO₃ before disposal .

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